Boc-Dab(Fmoc)-OH

Description

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDTTZGQUEOBL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-Dab(Fmoc)-OH: A Versatile Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, commonly abbreviated as Boc-Dab(Fmoc)-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the field of peptide chemistry. Its unique structural arrangement, featuring two distinct and orthogonally protected amino groups, offers exceptional versatility for the synthesis of complex peptide architectures. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

This compound is a derivative of 2,4-diaminobutyric acid (Dab). The core of its utility lies in the strategic placement of two chemically distinct protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) position and a fluorenylmethyloxycarbonyl (Fmoc) group on the gamma-amino (Nγ) side-chain position.

The full chemical name for the L-isomer is N-α-(tert-butyloxycarbonyl)-N-γ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid. The presence of these protecting groups allows for selective deprotection and subsequent modification of either the N-terminus or the side chain of the amino acid residue within a growing peptide chain. This "orthogonal protection" is a cornerstone of modern peptide synthesis, enabling the creation of branched peptides, cyclic peptides, and peptides with specific side-chain conjugations.

Key Structural Features:

-

Diaminobutyric Acid (Dab) Core: A four-carbon amino acid with two amino groups.

-

Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group attached to the α-amino group. It is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the γ-amino group of the side chain. It is readily cleaved by a secondary amine, such as piperidine.

The distinct cleavage conditions for the Boc and Fmoc groups allow for precise control over the synthetic pathway.

Physicochemical Properties

Below is a summary of the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 440.49 g/mol | [1][2][3][4] |

| CAS Number | 117106-21-5 | [1][2][5][6] |

| Appearance | White powder | [7] |

| Purity (HPLC) | ≥97.0% to ≥99% | [1][4][6][7] |

| Melting Point | 123 - 140 °C (for D-isomer) | [7] |

| Boiling Point | 670.9 °C at 760 mmHg | [5] |

| Flash Point | 359.6 °C | [5] |

| Storage Temperature | 2-8°C | [4] |

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic development.[3][8][9] The orthogonal protection scheme of this compound is instrumental in several advanced peptide synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS) Workflow

In a typical Fmoc-based SPPS, the C-terminus of the first amino acid is anchored to a solid support (resin). The synthesis of the peptide chain then proceeds by the sequential addition of Fmoc-protected amino acids. The Fmoc group of the growing peptide chain is removed with a mild base, and the next Fmoc-protected amino acid is coupled.

When this compound is incorporated into a peptide sequence, the Boc group at the Nα-position can be removed with acid to allow for peptide chain elongation, while the Fmoc group on the side chain remains intact. This side-chain Fmoc group can then be selectively removed at a later stage to allow for specific modifications.

Caption: General workflow for incorporating this compound in SPPS.

Key Applications:

-

Branched Peptides: The side-chain amino group of the Dab residue can serve as an attachment point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides. These structures are often used to create multivalent ligands or to enhance the presentation of epitopes in synthetic vaccines.

-

Cyclic Peptides: The side-chain amine can be used for lactam bridge formation with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu). This intramolecular cyclization can significantly improve the conformational stability, proteolytic resistance, and receptor binding affinity of peptides.

-

Peptide Conjugation: The deprotected side-chain amine provides a reactive handle for the conjugation of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While several synthetic routes have been described, a common approach involves starting from a suitably protected precursor of 2,4-diaminobutyric acid.

One patented method describes a two-step synthesis starting from Fmoc-Gln-OH.[10] In the first step, Fmoc-Gln-OH undergoes a Hofmann rearrangement-type reaction to yield Fmoc-Dab-OH.[10] The second step involves the selective protection of the γ-amino group with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).[10] This method is highlighted as being suitable for large-scale production.[10]

Another established multi-step synthesis starts with carbobenzoxy-(Cbz)-glutamine, which is converted to Nα-carbobenzoxy-(Cbz)-L-2,4-DAB.[10] This is followed by Boc protection of the side chain, hydrogenolysis to remove the Cbz group, and finally, Fmoc protection of the α-amino group.[10]

Conclusion

This compound is an indispensable tool for the modern peptide chemist. Its orthogonal protecting group strategy provides the flexibility required to construct sophisticated peptide molecules with tailored properties. From enhancing the stability and activity of therapeutic peptides through cyclization to creating novel drug delivery systems with branched architectures, the applications of this compound are vast and continue to expand the frontiers of peptide-based research and drug development. The commercial availability of high-purity this compound is a critical factor for the successful and efficient synthesis of these complex biomolecules.[8][9]

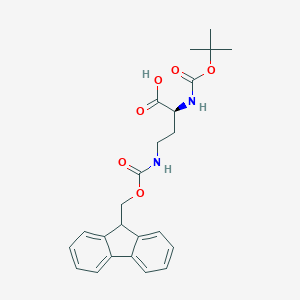

Chemical Structure Diagram

Caption: Chemical structure of this compound.

References

- 1. This compound = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Dab(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-tert-butyloxycarbonyl-N-γ-fluorenylmethyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH), a critical building block in modern peptide synthesis. This document details its characteristics, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a white to off-white powder, valued in peptide chemistry for its orthogonal protecting group strategy.[1][2] The N-α-Boc group is labile to acid, while the N-γ-Fmoc group is removed under basic conditions, allowing for selective deprotection and modification of the diaminobutyric acid residue within a peptide sequence.[][4]

Structural and General Properties

| Property | Value | References |

| Chemical Name | N-α-tert-butyloxycarbonyl-N-γ-fluorenylmethyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Synonyms | Boc-L-2,4-Diaminobutyric acid(Fmoc), Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid | |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [5] |

| Molecular Weight | 440.49 g/mol | [5] |

| Appearance | White to off-white powder | [1] |

| Stereochemistry | L-configuration (unless otherwise specified as D-isomer) | - |

Physicochemical Data

| Property | Value | References |

| Melting Point | Varies by isomer and purity (e.g., 79-80 °C for one source) | [6] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM); limited solubility in water. | [1] |

| Optical Activity | [α]20/546 −14.5±1°, c = 1% in methanol (for L-isomer) | |

| Storage Temperature | 2-8°C, protected from moisture and light. | [1] |

Note: Different CAS numbers may be assigned to L- and D-isomers. For example, CAS 117106-21-5 is associated with the L-isomer, while CAS 114360-56-4 is associated with the D-isomer.[5][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis, particularly for the introduction of a diaminobutyric acid residue that may require side-chain modification.[4] The orthogonal nature of the Boc and Fmoc protecting groups is central to its utility.[]

Orthogonal Protection Strategy

In a typical Fmoc-based SPPS workflow, the Fmoc group on the α-amino of the growing peptide chain is removed with a mild base, usually piperidine in DMF, to allow for the coupling of the next amino acid.[] The Boc group on the side chain of the Dab residue remains stable under these conditions. Conversely, the Boc group can be selectively removed using acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group remains intact.[1] This allows for specific modifications at the γ-amino group of the Dab residue, such as branching of the peptide chain or conjugation to other molecules.

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

General Workflow for Peptide Synthesis Incorporating this compound

The synthesis of complex peptides, such as the antimicrobial peptide polymyxin B3, provides a practical example of the application of orthogonally protected diaminobutyric acid derivatives.[8] The following diagram illustrates a typical workflow.

Detailed Coupling Protocol for this compound

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Base (e.g., DIPEA or Collidine)

-

Solvent (e.g., DMF)

Procedure:

-

Pre-activation (for HATU/HBTU): In a separate vessel, dissolve this compound (e.g., 3-4 equivalents relative to the resin loading), the coupling reagent (e.g., HATU, 3-4 eq.), and a base (e.g., DIPEA, 6-8 eq.) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.

-

Reaction Time and Temperature: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Note: The use of specific coupling reagents and conditions can be critical. For instance, a study on the related compound Fmoc-Dab(Mtt)-OH highlighted the potential for lactamization as a side reaction with some coupling reagents, suggesting that a pre-incubation-free protocol with DEPBT might be necessary in some cases to achieve complete incorporation.[10][11][12]

Selective Deprotection Protocols

Fmoc Group Removal (α-Amino Deprotection):

-

Treat the peptide-resin with a solution of 20-50% piperidine in DMF.[]

-

Agitate for an initial 1-3 minutes, drain, and then treat with a fresh portion of the piperidine solution for an additional 10-20 minutes.[13]

-

Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Boc Group Removal (Side-Chain Deprotection):

-

Treat the peptide-resin with a solution of trifluoroacetic acid (TFA), typically in a cocktail with scavengers. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved and/or side-chain deprotected peptide.

Cleavage from Resin

The final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups (including the Boc group on Dab) is typically achieved using a strong acid cocktail.

Procedure:

-

After the final synthesis cycle and removal of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.[14]

-

Add a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v) to the resin.[10]

-

Agitate the slurry at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

Stability and Storage

This compound is a stable compound when stored under appropriate conditions. It should be kept in a cool (2-8°C), dry place, and protected from light to maintain its integrity and reactivity.[1] As with most amino acid derivatives, it is susceptible to degradation in the presence of strong acids or bases, and moisture can lead to hydrolysis.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound for its effective application in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS | MDPI [mdpi.com]

- 9. peptide.com [peptide.com]

- 10. rsc.org [rsc.org]

- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. peptide.com [peptide.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a primary synthesis pathway for Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, a crucial building block in peptide chemistry. The orthogonal protection offered by the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups allows for the selective elongation of peptide chains and the introduction of side-chain modifications, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1][2][]

Core Synthesis Pathway

The most common and efficient pathway for the synthesis of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid commences with the readily available amino acid, L-glutamine. The synthesis proceeds through three key stages:

-

Nα-Protection: The α-amino group of L-glutamine is first protected with a Boc group.

-

Hofmann Rearrangement: The γ-amide of the glutamine side chain is converted to a primary amine via a Hofmann rearrangement, yielding Nα-Boc-L-2,4-diaminobutyric acid.

-

Nγ-Protection: The newly formed γ-amino group is then selectively protected with an Fmoc group to yield the final product.

This strategy ensures the correct and selective placement of the orthogonal protecting groups, which is essential for its application in peptide synthesis.[][4]

Experimental Protocols

The following protocols are representative procedures for each step of the synthesis pathway.

Step 1: Synthesis of Nα-Boc-L-glutamine (2)

This procedure outlines the protection of the α-amino group of L-glutamine using di-tert-butyl dicarbonate (Boc)₂O.

-

Materials:

-

L-glutamine (1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Potassium hydrogen sulfate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Pentane

-

-

Procedure:

-

Dissolve L-glutamine in a solution of sodium hydroxide in water.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the L-glutamine solution while stirring vigorously. Maintain the pH of the reaction mixture between 8.0 and 9.0 by the dropwise addition of a sodium hydroxide solution.

-

Allow the reaction to stir at room temperature overnight.

-

Extract the reaction mixture with pentane to remove any unreacted (Boc)₂O. The aqueous phase is then extracted with saturated sodium bicarbonate solution.

-

Acidify the combined aqueous layers to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The resulting oil is triturated with hexane to induce crystallization.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield Nα-Boc-L-glutamine.[5]

-

Step 2: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid (3) via Hofmann Rearrangement

This step converts the γ-amide of Nα-Boc-L-glutamine to a primary amine. The use of a hypervalent iodine reagent such as iodobenzene diacetate (PhI(OAc)₂) provides a milder alternative to traditional Hofmann rearrangement conditions.

-

Materials:

-

Nα-Boc-L-glutamine (2)

-

Iodobenzene diacetate (PhI(OAc)₂)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Sodium bicarbonate solution

-

Dichloromethane

-

-

Procedure:

-

Suspend Nα-Boc-L-glutamine in a mixed solvent of acetonitrile, ethyl acetate, and water.

-

Add iodobenzene diacetate to the suspension and stir the reaction at room temperature for 48-72 hours.

-

Upon completion, quench the reaction with a sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Nα-Boc-L-2,4-diaminobutyric acid, which can be used in the next step without further purification or purified by column chromatography.

-

Step 3: Synthesis of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (4)

This final step involves the selective protection of the γ-amino group with the Fmoc protecting group.

-

Materials:

-

Nα-Boc-L-2,4-diaminobutyric acid (3)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Nα-Boc-L-2,4-diaminobutyric acid in a mixture of acetone and a saturated aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

Dilute the reaction mixture with water and adjust the pH to 9 with a saturated sodium bicarbonate solution.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 1-2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final product, Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid.

-

Quantitative Data

The following table summarizes typical yields for the synthesis of orthogonally protected diaminobutyric acid derivatives. Actual yields may vary depending on reaction scale and purification methods.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Nα-Boc Protection | L-glutamine | Nα-Boc-L-glutamine | 76-90%[5] |

| 2 | Hofmann Rearrangement | Nα-Boc-L-glutamine | Nα-Boc-L-2,4-diaminobutyric acid | 60-75% |

| 3 | Nγ-Fmoc Protection | Nα-Boc-L-2,4-diaminobutyric acid | Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid | 70-85% |

Characterization Data

The final product, Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, is a white to off-white powder.

| Property | Value |

| Molecular Formula | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 440.49 g/mol |

| CAS Number | 117106-21-5 |

| Appearance | White powder |

| Purity (HPLC) | ≥98.0%[6] |

| Storage Temperature | 2-8°C |

Visualizing the Synthesis and Application

The following diagrams illustrate the synthesis workflow and the role of the target molecule in peptide synthesis.

Caption: Synthesis workflow for Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid.

References

Technical Guide: Boc-L-Dab(Fmoc)-OH in Peptide Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-L-Dab(Fmoc)-OH). This reagent is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue with orthogonal protection, allowing for selective chemical modifications.

Core Compound Data

Quantitative data for Boc-L-Dab(Fmoc)-OH is summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and ensuring the purity of the final peptide product.

| Parameter | Value | Reference |

| CAS Number | 117106-21-5 | [1][2][3] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2][3] |

| Molecular Weight | 440.49 g/mol | [1][2][3] |

| Purity (by HPLC) | ≥98.0% | [1][3] |

| Appearance | White to off-white powder | [1][4] |

| Solubility | Soluble in DMF and DCM | [4] |

| Storage Temperature | 2-8°C | [5] |

Note: The D-isomer, Boc-D-Dab(Fmoc)-OH, is also commercially available with CAS numbers including 114360-56-4 and 131570-57-5.[6][7]

Orthogonal Protection Strategy

The principal advantage of Boc-L-Dab(Fmoc)-OH lies in its orthogonal protection scheme. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the γ-amino group of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective deprotection of either group under distinct chemical conditions, enabling site-specific modifications such as chain elongation, branching, or conjugation.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Boc-L-Dab(Fmoc)-OH in the context of Fmoc-based solid-phase peptide synthesis.

Coupling of Boc-L-Dab(Fmoc)-OH to a Resin-Bound Peptide

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Dab(Fmoc)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

In a separate vessel, pre-activate the Boc-L-Dab(Fmoc)-OH. Dissolve 3 equivalents of Boc-L-Dab(Fmoc)-OH, 2.9 equivalents of the coupling reagent, and 6 equivalents of DIPEA in DMF.

-

Allow the activation mixture to stand for 5-10 minutes.

-

Drain the DMF from the swollen resin.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of a primary amine).

-

Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

Selective Deprotection of the γ-Amino (Fmoc) Group

This procedure is performed when a modification on the side chain of the Dab residue is desired.

Materials:

-

Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

DMF

Procedure:

-

Wash the peptide-resin with DMF (3x).

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain the solution.[8]

-

Add a fresh portion of the 20% piperidine in DMF solution.[8]

-

Agitate for an additional 10-15 minutes.[8]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free γ-amino group on the Dab side chain, ready for subsequent functionalization.

Selective Deprotection of the α-Amino (Boc) Group

This procedure is part of the standard elongation of the peptide chain after the incorporation of Boc-L-Dab(Fmoc)-OH.

Materials:

-

Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH

-

Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

DCM

-

Neutralization solution: 5% DIPEA in DCM (v/v)

Procedure:

-

Wash the peptide-resin with DCM (3x).

-

Add the TFA/DCM solution to the resin.

-

Agitate for 2-3 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution.

-

Agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3x).

-

Neutralize the resulting trifluoroacetate salt by washing with the 5% DIPEA in DCM solution (3x, 2 minutes each).

-

Wash the resin with DCM (3x) and then DMF (3x) to prepare for the next coupling step.

Logical Workflow for Synthesis and Modification

The utility of Boc-L-Dab(Fmoc)-OH is best illustrated by a logical workflow that outlines the decision-making process during peptide synthesis.

References

Orthogonal Protection Strategies for Diaminobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, is a critical building block in the synthesis of complex peptides, including peptide-based therapeutics and research tools. Its structure, featuring both an α-amino and a γ-amino group, necessitates a sophisticated and robust orthogonal protection strategy to achieve selective chemical modifications and successful peptide assembly. This technical guide provides an in-depth overview of the core principles, key protecting groups, and experimental protocols for the orthogonal protection of diaminobutyric acid, tailored for professionals in peptide chemistry and drug development.

Core Principles of Orthogonal Protection

The concept of "orthogonal protection" is fundamental to the chemical synthesis of peptides and other complex molecules. It involves the use of multiple classes of protecting groups within a single molecule, where each class can be removed by a specific set of chemical conditions without affecting the others.[1][2] In the context of diaminobutyric acid, an ideal orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation, the γ-amino group for side-chain modifications (such as branching or cyclization), and the C-terminal carboxylic acid, all in a controlled and stepwise manner.[1][3]

The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which provides a truly orthogonal system.[1][3] The α-amino group is temporarily protected by the base-labile Fmoc group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups.[1][3] This allows for the iterative deprotection of the N-terminus under mild basic conditions for peptide chain elongation, while the side-chain protecting groups remain intact.[1][3]

Key Protecting Groups for Diaminobutyric Acid

The selection of protecting groups for the α-amino, γ-amino, and carboxylic acid functionalities of DAB is dictated by the overall synthetic strategy, particularly the desired modifications and the chemistry of the peptide sequence. Below is a summary of commonly employed protecting groups.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Remarks |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile. The cornerstone of modern SPPS, orthogonal to acid-labile (Boc, tBu, Trt) and palladium-labile (Alloc) groups.[3][4] |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile. Used in Boc-SPPS and for N-terminal protection when performing side-chain modifications where the Fmoc group is not suitable.[] | |

| γ-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile. Commonly used in Fmoc-SPPS for side-chain protection.[6] |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM or DMF.[7][8] | Palladium-labile. Orthogonal to both Fmoc/tBu and Boc/Bzl strategies, enabling on-resin side-chain modification.[8][9] | |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2-10% Hydrazine (N₂H₄) in DMF.[8][10] | Hydrazine-labile. Orthogonal to Fmoc/tBu. More stable to piperidine than the Dde group.[8] | |

| Carboxylic Acid | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) | Acid-labile. Commonly used in Fmoc-SPPS.[11] |

| Allyl ester | OAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger in DCM or DMF.[7] | Palladium-labile. Allows for on-resin cyclization or C-terminal modification. | |

| Resin Linker | - | Varies by resin type (e.g., TFA for 2-chlorotrityl and Rink amide resins).[12] | The peptide is attached to a solid support, with the C-terminus protected as an ester or amide linkage. |

Experimental Protocols

The following are detailed methodologies for the removal of key protecting groups used in the orthogonal protection of diaminobutyric acid during solid-phase peptide synthesis.

Objective: To deprotect the N-terminal α-amino group for peptide chain elongation.

Reagents:

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)[13]

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes.[13]

-

Drain the solvent.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the reaction vessel at room temperature for a specified time, typically in two stages (e.g., 3 minutes followed by 7 minutes).

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]

Objective: To selectively deprotect the γ-amino group of a DAB residue for side-chain modification.

Reagents:

Procedure:

-

Ensure the N-terminal α-amino group is protected (e.g., with a Boc group) to prevent side reactions, as hydrazine can also remove the Fmoc group.[14]

-

Wash the peptide-resin with DMF.

-

Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[10]

-

Add the hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).[10]

-

Allow the mixture to stand at room temperature for 3 minutes, then filter.[10][14]

-

Repeat the treatment with the hydrazine solution two more times.[10][14]

-

The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the chromophoric indazole byproduct. For difficult cases, the concentration of hydrazine can be increased up to 10%.

Objective: To selectively deprotect the γ-amino group of a DAB residue protected with an Alloc group.

Reagents:

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-1 equivalent)[12][15]

-

Scavenger, such as phenylsilane (PhSiH₃) or N-methylaniline[7][15]

Procedure:

-

Wash the peptide-resin with DCM.[12]

-

In a separate vessel, dissolve the palladium catalyst in the chosen solvent.

-

Add the scavenger to the catalyst solution.

-

Add the resulting solution to the peptide-resin.

-

Agitate the reaction mixture at room temperature, protected from light, for a period ranging from 40 minutes to 2 hours.[12][15]

-

Drain the reaction solution.

-

Wash the resin extensively with DMF, a chelating agent solution (e.g., 5% sodium diethyldithiocarbamate trihydrate in DMF) to remove palladium residues, followed by DCM and DMF washes.[15]

Visualizing Orthogonal Strategies

The logical relationships and workflows in orthogonal protection strategies can be effectively illustrated using diagrams.

Caption: Workflow of SPPS with orthogonal side-chain modification.

Caption: Orthogonality of common protecting groups.

Conclusion

The strategic implementation of orthogonal protecting groups is paramount for the successful synthesis of complex peptides containing diaminobutyric acid. The Fmoc/tBu strategy, in combination with specialized, orthogonally removable side-chain protecting groups like Alloc and ivDde, provides a versatile and powerful toolkit for modern peptide chemistry. A thorough understanding of the properties and deprotection conditions of each protecting group, as outlined in this guide, is essential for researchers and drug development professionals to design and execute efficient and high-fidelity synthetic routes for novel peptide-based molecules.

References

- 1. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. nbinno.com [nbinno.com]

- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

The Architect's Choice: A Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity peptide sequences. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), represent distinct philosophical approaches to this challenge. This technical guide provides a comprehensive analysis of these two cornerstone strategies, offering a deep dive into their chemical principles, comparative quantitative data, and detailed experimental protocols to inform the modern peptide chemist.

Core Principles: A Tale of Two Orthogonalities

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1]

Boc/Bzl Strategy: A Classic Approach with Graded Acid Lability

The Boc strategy, pioneered by R. Bruce Merrifield, employs the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based (Bzl) and are removed during the final cleavage from the resin using a strong acid, such as hydrofluoric acid (HF).[1][3] This "quasi-orthogonal" strategy relies on a gradient of acid strength to selectively remove protecting groups.[4][5]

Fmoc/tBu Strategy: A Milder, Truly Orthogonal Alternative

Developed as a gentler alternative, the Fmoc strategy utilizes the base-labile Fmoc group for α-amino protection.[6] This group is readily cleaved by a secondary amine, most commonly piperidine.[6][7] Side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with resin cleavage using TFA.[1] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid).[8]

Quantitative Comparison of Boc and Fmoc Strategies

The choice between Boc and Fmoc SPPS is often dictated by the specific peptide sequence, desired scale, and available resources. The following tables summarize key quantitative parameters for each strategy.

Table 1: Reagents and Reaction Conditions

| Parameter | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| α-Amino Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3] | 20-50% Piperidine in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[6][9] |

| Side-Chain Protection | Benzyl (Bzl), Tosyl (Tos) based | tert-Butyl (tBu), Trityl (Trt) based[8] |

| Final Cleavage | Hydrofluoric acid (HF), TFMSA, TMSOTf[3][10] | 95% Trifluoroacetic acid (TFA) with scavengers |

| Resin Types | Merrifield, PAM, BHA, MBHA[10] | Wang, Rink Amide, 2-Chlorotrityl[9] |

Table 2: Performance and Practical Considerations

| Parameter | Boc Strategy | Fmoc Strategy |

| Crude Purity | Generally lower for routine synthesis | Often higher due to milder deprotection[1] |

| Handling of Reagents | Requires specialized equipment for HF handling[11] | Generally safer reagents |

| Cost of Amino Acid Derivatives | Lower[4] | Higher[4] |

| Automation Compatibility | Amenable to automation | Highly amenable to automation[7] |

| Aggregation Issues | Acidic deprotection can help disrupt aggregation[1] | Aggregation can be more problematic[12] |

| Real-time Monitoring | Not standard | Fmoc deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct (~301 nm)[7] |

Common Side Reactions and Mitigation Strategies

Despite their robustness, both strategies are susceptible to side reactions that can impact peptide purity and yield.

Boc SPPS:

-

t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like Trp and Met. This is mitigated by the use of scavengers such as dithiothreitol (DTT).[3]

-

Aspartimide Formation: Can occur under acidic conditions, leading to a mixture of α- and β-aspartyl peptides.[13] Using β-cyclohexyl ester protection for Asp can reduce this.[13]

-

Diketopiperazine Formation: Prevalent at the dipeptide stage, especially with Proline. In situ neutralization protocols can suppress this.[13]

Fmoc SPPS:

-

Aspartimide Formation: A major side reaction, particularly with Asp-containing sequences, caused by exposure to the basic conditions of piperidine treatment.[14] It can lead to multiple by-products.[14]

-

Racemization: C-terminal cysteine residues are particularly prone to epimerization.[14] The choice of S-protecting group and coupling reagents can influence the extent of racemization.[14]

-

Diketopiperazine Formation: Similar to Boc chemistry, this is a concern at the dipeptide stage, especially with Proline.[13] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[13]

-

3-(1-Piperidinyl)alanine Formation: Occurs with C-terminal cysteine where base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[13]

Detailed Experimental Protocols

The following are generalized protocols for key steps in manual Boc and Fmoc SPPS. Instrument-specific protocols may vary.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 1-2 hours.

2. First Amino Acid Coupling:

- Couple the C-terminal Boc-protected amino acid to the resin using standard coupling protocols (e.g., DCC/HOBt or DIC/HOBt).

3. Deprotection-Coupling Cycle:

- Deprotection:

- Wash the resin with DCM.

- Treat the resin with 50% TFA in DCM for 2-5 minutes.

- Wash the resin with DCM.

- Treat the resin with 50% TFA in DCM for 15-30 minutes.

- Wash the resin with DCM.

- Neutralization:

- Wash the resin with DCM.

- Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat 2-3 times).

- Wash the resin with DCM and then DMF.

- Coupling:

- Dissolve the next Boc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

- Add DIEA (6-8 equivalents) to the amino acid solution to activate it.

- Add the activated amino acid solution to the resin and shake for 1-2 hours.

- Monitor the coupling reaction (e.g., Kaiser test).

- Wash the resin with DMF and DCM.

- Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

4. Final Cleavage and Deprotection:

- Wash the fully assembled peptide-resin with DCM and dry under vacuum.

- In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.

- Evaporate the HF under vacuum.

- Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation:

- Swell the appropriate resin (e.g., Wang, Rink Amide) in Dimethylformamide (DMF) for 1-2 hours.[9]

2. Deprotection of Resin's Fmoc Group (if applicable):

- Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).[9]

- Wash the resin thoroughly with DMF.

3. First Amino Acid Coupling:

- Couple the C-terminal Fmoc-protected amino acid to the resin using a pre-activated ester or in situ coupling reagents.

4. Deprotection-Coupling Cycle:

- Deprotection:

- Wash the resin with DMF.

- Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).[15]

- Wash the resin thoroughly with DMF.

- Coupling:

- Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HCTU, 3-5 equivalents) in DMF.[16]

- Add a base such as DIEA or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.

- Add the activated amino acid solution to the resin and shake for 1-4 hours.[9]

- Monitor the coupling reaction (e.g., Kaiser test).

- Wash the resin with DMF.

- Repeat the deprotection and coupling steps for each subsequent amino acid.

5. Final Cleavage and Deprotection:

- Wash the fully assembled peptide-resin with DCM and dry under vacuum.

- Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)), for 2-4 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[7]

- Dry the peptide pellet under vacuum.[7]

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful and well-established methods for peptide synthesis. The Fmoc strategy has become the predominant choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a broader range of sensitive functionalities and facilitate automation.[1][7] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where the acidic deprotection step can improve solvation.[1][11] A thorough understanding of the chemical principles, potential pitfalls, and practical considerations of both methodologies is essential for the modern researcher to make an informed decision and successfully achieve their synthetic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. rsc.org [rsc.org]

A Technical Guide to the Solubility of Boc-Dab(Fmoc)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-N-γ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH). An understanding of its solubility is critical for optimizing reaction conditions, particularly in peptide synthesis, ensuring efficient coupling, and preventing aggregation to improve the yield and purity of final products. While specific quantitative solubility data for this compound is not extensively published, this guide compiles expected solubility behaviors based on the general principles of protected amino acids and provides detailed experimental protocols for determining precise solubility.

Core Principles of Protected Amino Acid Solubility

The solubility of this compound is primarily governed by the physicochemical properties of its constituent protecting groups—the tert-butyloxycarbonyl (Boc) group and the fluorenylmethoxycarbonyl (Fmoc) group—as well as the underlying amino acid structure.

-

Boc Group: The Boc group is known for its stability under a wide range of conditions but is easily cleaved under mild acidic conditions.[1] Generally, Boc-protected amino acids are soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[1]

-

Fmoc Group: The large, hydrophobic Fmoc group generally enhances solubility in many organic solvents.[2] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent at dissolving Fmoc-amino acids.[2][3]

-

Combined Effect: The presence of both a Boc and a Fmoc group on the diaminobutyric acid backbone results in a molecule with significant nonpolar character, suggesting good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[2][4] However, it is sparingly soluble in water.[5]

Qualitative Solubility Data

Based on the general solubility of Boc and Fmoc protected amino acids, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that actual solubility can be influenced by factors such as the specific batch, purity, temperature, and moisture content of the solvent.

| Solvent | Solvent Type | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common and effective solvent for peptide synthesis.[2][4][6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | A common alternative to DMF, with similar solvating properties.[4][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong solvent, often used for difficult-to-dissolve amino acids.[4][6] May require sonication.[4] |

| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Commonly used in solid-phase peptide synthesis.[3][4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Its solvating power for protected amino acids can be lower than DMF or NMP.[2] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Less common as a primary solvent for coupling reactions due to lower solubility of some protected amino acids.[2] |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble | Generally not a primary solvent for coupling reactions. |

| Water | Polar Protic | Insoluble/Sparingly Soluble | Protected amino acids are generally sparingly soluble in aqueous solutions.[5] |

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[2]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (powder form)[7]

-

Selected organic solvent(s) (analytical grade)

-

Vials with tight-fitting caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

These standards will be used to generate a calibration curve for concentration determination.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.[2]

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the saturated solution.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Strategies for Improving Solubility

In cases where the solubility of this compound is a limiting factor, the following strategies can be employed:

-

Co-Solvent Systems: Using a mixture of solvents can enhance solubility. For instance, a small amount of a stronger co-solvent like DMSO can be added to DMF or NMP.[4] A 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP has also been suggested.[4]

-

Gentle Warming and Sonication: Applying gentle heat or using a sonicator bath can help to dissolve the compound.[4] However, this should be done cautiously to avoid potential degradation.[4]

Visualizing the Solubility Workflow

The following diagram illustrates a logical workflow for assessing and optimizing the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

The Stereochemistry of Boc-D-Dab(Fmoc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butyloxycarbonyl-N-γ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, commonly known as Boc-D-Dab(Fmoc)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its unique stereochemistry and the orthogonal protecting groups at the α- and γ-amino positions offer precise control over peptide chain elongation and the introduction of branching or specific functionalities. This technical guide provides an in-depth analysis of the stereochemical features of Boc-D-Dab(Fmoc)-OH, supported by available data and established principles of peptide chemistry.

Core Molecular Structure and Stereochemistry

Boc-D-Dab(Fmoc)-OH is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The "D" designation signifies that the stereocenter at the α-carbon has the opposite configuration to the naturally occurring L-amino acids. This D-configuration can be instrumental in designing peptides with enhanced stability against enzymatic degradation and with unique conformational properties that can influence biological activity.

The key to the utility of this reagent lies in the strategic placement of two distinct protecting groups:

-

Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the α-amino group. Its removal is typically achieved under acidic conditions, which are orthogonal to the base-labile Fmoc group.

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the γ-amino group on the side chain. It is readily cleaved by secondary amines, such as piperidine.

This orthogonal protection scheme allows for selective deprotection and subsequent modification of either the α-amino group for linear peptide chain extension or the γ-amino group for side-chain modifications, such as branching or conjugation.

Below is a diagram illustrating the molecular structure and the relationship between the protecting groups and the chiral center.

Caption: Molecular structure of Boc-D-Dab(Fmoc)-OH highlighting the chiral center and protecting groups.

Physicochemical and Stereochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1] |

| Molecular Weight | 440.49 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 123-140 °C | [1] |

| Optical Rotation ([α]D²⁰) | Varies by supplier, typically specified | - |

| Purity (HPLC) | ≥98% | [1] |

| CAS Number | 131570-57-5 | [1] |

The D-configuration of the α-carbon is the defining stereochemical feature of this molecule. The bulky Boc and Fmoc protecting groups will influence the conformational freedom of the molecule in solution, which can have implications for its reactivity during peptide coupling reactions. The specific rotation is a critical parameter for confirming the enantiomeric purity of a given batch.

Experimental Protocols

The synthesis would likely start from D-diaminobutyric acid or a suitable precursor. The challenge lies in the selective protection of the α- and γ-amino groups. A potential synthetic workflow is outlined below. It is important to note that this is a generalized representation and would require optimization.

Caption: A plausible synthetic workflow for Boc-D-Dab(Fmoc)-OH.

Stereochemical Implications in Peptide Synthesis

The stereochemistry of Boc-D-Dab(Fmoc)-OH has significant implications for its application in SPPS.

-

Enzymatic Stability: The incorporation of a D-amino acid into a peptide chain renders the adjacent peptide bonds resistant to cleavage by most common proteases, thereby increasing the in vivo half-life of the resulting peptide therapeutic.

-

Conformational Constraint: The D-configuration can induce specific turns or secondary structures in the peptide backbone that may be crucial for receptor binding or other biological activities.

-

Orthogonal Strategy: The Boc/Fmoc protection scheme allows for a highly controlled and versatile approach to complex peptide synthesis. For instance, after linear chain elongation via Fmoc-SPPS, the Boc group on the D-Dab residue can be selectively removed on-resin to allow for the synthesis of a branched peptide.

The logical flow for utilizing Boc-D-Dab(Fmoc)-OH in a branched peptide synthesis is depicted below.

Caption: Workflow for branched peptide synthesis using Boc-D-Dab(Fmoc)-OH.

Conclusion

Boc-D-Dab(Fmoc)-OH is a valuable synthetic tool for peptide chemists, offering a unique combination of stereochemistry and orthogonal protection. Its D-configuration provides a means to enhance peptide stability and modulate conformation, while the Boc and Fmoc groups allow for intricate synthetic strategies, including the construction of branched peptides. While detailed spectroscopic and crystallographic data for this specific isomer are not widely published, the available physicochemical data and the well-understood principles of its constituent protecting groups provide a solid foundation for its effective use in research and drug development. For critical applications, it is recommended that researchers perform in-house analysis to confirm the stereochemical purity of the procured material.

References

A Technical Guide to Boc-Dab(Fmoc)-OH: Commercial Availability, Suppliers, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and practical applications of Nα-Boc-Nγ-Fmoc-diaminobutyric acid (Boc-Dab(Fmoc)-OH). This orthogonally protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of diaminobutyric acid residues, enabling the synthesis of complex peptides with diverse functionalities.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of fine chemical suppliers, primarily in its L- and D-enantiomeric forms. The purity of the compound is typically high, with most suppliers offering grades of ≥97% or ≥98% as determined by HPLC. While pricing is often subject to quotation and bulk ordering, this guide provides an overview of key suppliers and their typical product specifications to aid in the procurement process.

Table 1: Commercial Suppliers of Boc-L-Dab(Fmoc)-OH

| Supplier | Product Name/Synonym | CAS Number | Purity | Notes |

| Sigma-Aldrich (Novabiochem®) | Fmoc-Dab(Boc)-OH | 125238-99-5 | ≥97.0% (HPLC), ≥98% (TLC) | A widely cited and utilized source.[1] |

| GL Biochem | Boc-L-2,4-Diaminobutyric acid(Fmoc) | 117106-21-5 | 98% | Offers bulk quantities.[2] |

| Aladdin Scientific | This compound | 117106-21-5 | min 98% (HPLC) | |

| Research Scientific | This compound | 117106-21-5 | ≥98.0% | [3] |

| Santa Cruz Biotechnology | This compound | 117106-21-5 | - | For research use only.[4] |

Table 2: Commercial Suppliers of Boc-D-Dab(Fmoc)-OH

| Supplier | Product Name/Synonym | CAS Number | Purity | Notes |

| Sigma-Aldrich | This compound | 117106-21-5 | ≥98.0% (HPLC) | [5][6] |

| Aapptec Peptides | Fmoc-D-Dab(Boc)-OH | 114360-56-4 | - | [7] |

| BLDpharm | This compound | 117106-21-5 | 97% | [8] |

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard procedure for the incorporation of this compound into a peptide chain using manual Boc-SPPS. The methodology is based on established principles of solid-phase peptide synthesis.[9][10]

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

-

Merrifield resin: For peptides with a C-terminal carboxylic acid.

-

MBHA or BHA resin: For peptides with a C-terminal amide.

Protocol:

-

Place the desired amount of resin (typically on a 0.1-0.5 mmol scale) into a reaction vessel equipped with a sintered glass frit.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes.

-

Wash the resin three times with DCM.

Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid, including this compound, to be incorporated into the peptide sequence.

a. Nα-Boc Deprotection:

-

Wash the resin three times with DCM.

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 1-2 minutes and then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin 3-5 times with DCM to remove residual acid.

b. Neutralization:

-

Wash the resin twice with isopropanol (IPA) and then three times with DCM.

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes and drain. Repeat the neutralization step.

-

Wash the resin 3-5 times with DCM.

c. Amino Acid Coupling:

Standard Carbodiimide-Mediated Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

Alternative Coupling Reagents: For challenging couplings, more potent reagents like HBTU, HATU, or PyBOP can be utilized in the presence of a base such as DIEA.[11]

d. Washing:

-

After complete coupling, drain the reaction solution.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

Selective On-Resin Nγ-Fmoc Deprotection (Optional)

The Fmoc group on the side chain of the incorporated Dab residue can be selectively removed on-resin to allow for side-chain modification (e.g., branching, cyclization, or conjugation).

-

Wash the peptide-resin three times with DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Cleavage from Resin and Global Deprotection

-

After the final SPPS cycle, wash the peptide-resin with DCM and dry it under a vacuum.

-

Treat the dried resin with a cleavage cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. A common cocktail is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Visualizing the Workflow and Supplier Selection Logic

To further clarify the experimental process and the logic behind supplier selection, the following diagrams are provided.

References

- 1. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

Introduction to non-proteinogenic amino acids in peptide design

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery.[1] NPAAs offer a vast chemical space to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[2][][4][5] This technical guide provides a comprehensive overview of the core principles of using NPAAs in peptide design. It covers the classification of common NPAAs, their strategic advantages, quantitative data on their impact, detailed experimental protocols for their synthesis and evaluation, and visual workflows to illustrate key concepts.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are a diverse group of amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis.[6] While the 20 common proteinogenic amino acids provide the fundamental building blocks for life, they represent a limited chemical repertoire for drug design.[7] Natural peptides often fail as therapeutic candidates due to rapid degradation by proteases, poor membrane permeability, and limited conformational stability.[2][][4] NPAAs introduce modifications to the amino acid backbone, stereochemistry, or side chains, providing a powerful toolkit to address these challenges.[1][] By strategically incorporating NPAAs, researchers can engineer peptides with enhanced proteolytic stability, controlled conformation, increased binding affinity, and improved pharmacokinetic profiles, ultimately leading to more effective and robust peptide-based therapeutics.[1][2][4][5][8]

Classification of Non-Proteinogenic Amino Acids

NPAAs can be classified based on their structural modifications, which dictate their influence on peptide structure and function.[9] This diversity allows for the fine-tuning of a peptide's pharmacological properties.[6]

-

Stereochemical Variants (D-Amino Acids): As enantiomers of the natural L-amino acids, D-amino acids are not recognized by most endogenous proteases.[10] Their incorporation is a primary strategy to enhance peptide stability and prolong in-vivo half-life.[11][12] They can also be used to induce specific secondary structures, such as turns in β-hairpins.[12][13][14]

-

Backbone Modifications (N-Methylation, β- and γ-Amino Acids):

-

N-Methylated Amino Acids: Adding a methyl group to the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric hindrance.[15] This modification enhances proteolytic resistance, improves membrane permeability, and can be used to modulate receptor affinity by restricting conformational flexibility.[15][16][17]

-

β- and γ-Amino Acids: These homologs of α-amino acids have an extended carbon backbone between the amino and carboxyl groups.[18][19] Their incorporation leads to novel secondary structures (foldamers) and provides significant resistance to proteolysis.[18][20][21]

-

-

Conformationally Constrained Amino Acids (e.g., Aib):

-

α,α-Disubstituted Amino Acids: α-aminoisobutyric acid (Aib) is a prominent example, featuring two methyl groups on the α-carbon.[22] This substitution severely restricts the available conformational space, making Aib a potent helix inducer.[13][23][24] It enhances stability and can pre-organize a peptide into its bioactive helical conformation.

-

-

Side-Chain Modified Amino Acids: This broad category includes amino acids with unnatural side chains, such as halogenated phenylalanines, or those containing bio-orthogonal handles like azides and alkynes.[1] These modifications can create new binding interactions, improve selectivity, or allow for specific labeling and conjugation.[1]

Key Advantages of NPAA Incorporation in Peptide Design

The strategic use of NPAAs imparts several drug-like properties to peptides.

-

Enhanced Proteolytic Stability: This is the most significant advantage. By altering the peptide backbone or introducing steric hindrance, NPAAs disrupt the recognition sites for proteases, dramatically increasing the peptide's half-life in biological systems.[1][][11][25]

-

Conformational Control: NPAAs like Aib or D-Proline can act as potent inducers of specific secondary structures, such as helices and turns.[13][22][24] This pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity.[22]

-

Improved Pharmacokinetic (PK) Profiles: Enhanced stability directly contributes to a longer circulation half-life.[1][22] Furthermore, modifications like N-methylation can increase lipophilicity, which may improve intestinal permeability and oral bioavailability.[2][4][5][15]

-

Increased Binding Affinity and Selectivity: The novel chemical functionalities introduced by NPAA side chains can form additional hydrogen bonds, hydrophobic interactions, or other contacts with a biological target, leading to higher binding affinity and improved selectivity.[1][]

Quantitative Data on the Impact of NPAA Incorporation

The effects of NPAA substitution can be quantified through various biophysical and biological assays. The tables below summarize key physicochemical properties and demonstrate the impact of NPAA incorporation on peptide activity and stability.

Table 1: Physicochemical Properties of Selected Non-Proteinogenic Amino Acids

| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Key Structural Feature | Primary Application in Peptide Design |

| D-Alanine | D-Ala | 89.09 | Enantiomer of L-Alanine | Proteolytic stability |

| α-Aminoisobutyric acid | Aib | 103.12 | gem-dimethyl group at α-carbon | Helix induction, conformational constraint |

| N-Methylglycine (Sarcosine) | Sar | 89.09 | Methyl group on backbone nitrogen | Increase flexibility, improve solubility |

| N-Methylalanine | N-Me-Ala | 103.12 | Methyl group on backbone nitrogen | Proteolytic stability, conformational constraint |

| β-Alanine | β-Ala | 89.09 | Amino group on β-carbon | Backbone extension, novel secondary structures |

| γ-Aminobutyric acid | GABA | 103.12 | Amino group on γ-carbon | Neurotransmitter mimicry, flexible linker |

Table 2: Example of NPAA Impact on Peptide Stability and Bioactivity

This table presents data on peptides designed to inhibit the p53-hdm2 interaction, a key target in cancer therapy. The native p53 peptide (Np53) is compared to an engineered version (Ep53) where non-interacting residues are replaced with the helix-promoting NPAA, α-aminoisobutyric acid (Aib).[26]

| Peptide | Sequence Modification | IC₅₀ (µM) for p53-hdm2 Inhibition | Relative Proteolytic Stability (Trypsin Digestion Rate Constant) |

| Np53 | Native p53 sequence | 13.5 ± 0.2 | 1.5 x 10⁻¹ /min |

| Ep53 | Non-interacting residues replaced with Aib | 5.2 ± 0.3 | 5.3 x 10⁻⁴ /min |

Data sourced from Banerjee et al., J. Peptide Res., 2002.[26] The incorporation of Aib led to a 2.6-fold increase in binding affinity (lower IC₅₀) and a ~280-fold increase in stability against trypsin digestion.[26]

Experimental Protocols

The synthesis and characterization of peptides containing NPAAs are fundamental to their application.[6]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with NPAAs (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide incorporating an NPAA using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6] SPPS is the most common method for preparing synthetic peptides.[27][28]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 15-20 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-